(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Activities
Molecular Interactions with CB1 Cannabinoid Receptor
The compound has shown potency as a selective antagonist for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has revealed distinct conformations that contribute to its interaction with the receptor (Shim et al., 2002).
Role in Antimicrobial and Anticancer Activities
Compounds containing pyrazole, similar to the core structure of the mentioned compound, have been associated with a wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, as evidenced in the synthesis and evaluation of related compounds (Bawa et al., 2010).
Synthesis and Reactions in Heterocyclic Chemistry
The compound's relevance in the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline indicates its importance in the development of new heterocyclic compounds with potential biological activities (Zaki et al., 2014).
Pyridone Analogues in Chemical Research
Pyridone analogues of tetrahydroisoquinolines, like the compound , play a significant role in the exploration of new chemical entities. These compounds are formed through the condensation of carbonyl compounds, highlighting their synthetic utility (Richards & Hofmann, 1978).
Antibacterial and Antioxidant Activities
Derivatives of pyrazole have been synthesized and evaluated for their antibacterial and antioxidant activities. This suggests the potential of the compound to be modified and used in similar pharmacological studies (Lynda, 2021).
Inverse Agonist Activity at Receptors
Structurally similar compounds have demonstrated inverse agonist activities at cannabinoid receptors, indicating a potential area of research for the compound (Landsman et al., 1997).
Synthesis and Antitubercular Activity
The structural framework of the compound is significant in the synthesis of derivatives with antitubercular and antifungal activities, emphasizing its potential in medicinal chemistry (Syed et al., 2013).
Water-Mediated Hydroamination and Aminooxygenation
The compound's analogues have been synthesized using water-mediated methods, showcasing the versatility and eco-friendly approaches in heterocyclic compound synthesis (Mohan et al., 2013).
Synthesis and Structural Exploration
The synthesis and structural analysis of related heterocyclic compounds, such as those containing piperidin and morpholino groups, highlight the compound's relevance in detailed structure-activity relationship studies (Prasad et al., 2018).
Synthesis of Novel Quinoline Derivatives
The compound is structurally related to quinoline derivatives, which have been synthesized and evaluated for antimicrobial activity, further extending its potential application in developing new antimicrobial agents (Desai et al., 2016).
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-32-20-14-18-8-13-29(16-19(18)15-21(20)33-2)24(31)17-6-11-28(12-7-17)22-4-5-23(27-26-22)30-10-3-9-25-30/h3-5,9-10,14-15,17H,6-8,11-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHIEUZAPJNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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